molecular formula C29H24ClO2P B3042539 (6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride CAS No. 646506-63-0

(6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride

Cat. No.: B3042539
CAS No.: 646506-63-0
M. Wt: 470.9 g/mol
InChI Key: FODDXVCTRSGKLJ-UHFFFAOYSA-M
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Description

(6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride is a synthetic organic compound that belongs to the class of phosphonium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound, featuring a chromenone moiety and a triphenylphosphonium group, imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride typically involves the reaction of (6-Methyl-2-oxochromen-4-yl)methyl chloride with triphenylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) in polar solvents.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Azide or thiol-substituted products.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst or catalyst precursor in various organic transformations.

    Synthesis: Employed in the synthesis of complex organic molecules and natural products.

Biology

    Biological Probes: Utilized as a fluorescent probe for studying biological systems.

    Drug Development: Investigated for potential therapeutic applications due to its unique structure.

Medicine

    Antimicrobial Agents: Explored for antimicrobial properties against various pathogens.

    Cancer Research: Studied for its potential anticancer activity.

Industry

    Materials Science: Used in the development of advanced materials with specific properties.

    Electronics: Investigated for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of (6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and receptors, while the triphenylphosphonium group can facilitate cellular uptake and localization. The compound may exert its effects through pathways such as:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic processes.

    Receptor Modulation: Modulating the activity of specific receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphonium bromide
  • (6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphonium iodide
  • (6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphonium fluoride

Uniqueness

(6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride is unique due to its specific combination of a chromenone moiety and a triphenylphosphonium group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(6-methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O2P.ClH/c1-22-17-18-28-27(19-22)23(20-29(30)31-28)21-32(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODDXVCTRSGKLJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride
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(6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride
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(6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride
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(6-Methyl-2-oxochromen-4-yl)methyl-triphenylphosphanium;chloride

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